Benzoic acid, 4-(1-decynyl)-
Description
Benzoic acid, 4-(1-decynyl)-, is a substituted benzoic acid derivative characterized by a decynyl group (a 10-carbon alkyne chain) at the para position of the benzene ring.
Properties
CAS No. |
118788-02-6 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-dec-1-ynylbenzoic acid |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-8H2,1H3,(H,18,19) |
InChI Key |
DQCMQJMWNPZJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Benzoic Acid Derivatives
Benzoic acid derivatives undergo reactions at both the aromatic ring and carboxyl group , depending on substituents. For 4-(1-decynyl)-benzoic acid , the decynyl group (a long alkenyl chain) may influence reactivity through steric effects or electronic interactions.
Aromatic Ring Reactions
-
Electrophilic substitution : The carboxyl group is a strong electron-withdrawing meta-directing group. Substituents like decynyl may alter substitution patterns or reaction rates.
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Radical reactions : Long alkenyl chains (e.g., decynyl) could participate in radical-mediated polymerization or cross-linking under specific conditions.
Carboxyl Group Reactions
-
Esterification : Reaction with alcohols (acid-catalyzed) to form esters.
-
Amide formation : Conversion to amides via activation (e.g., using thionyl chloride to form acid chlorides).
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Decarboxylation : Potential decarboxylation under high-temperature conditions, though this is less common with bulky substituents.
Polymerization
-
Radical polymerization : The decynyl chain may enable polymerization to form hydrophobic or self-assembling materials.
-
Cross-linking : Reactivity of the carboxyl group could facilitate cross-linking with amines or alcohols.
Biological Activity
-
Toxicity : Analogous compounds like 4-tert-butylbenzoic acid show hepatotoxicity, nephrotoxicity, and reproductive effects at high doses .
-
Environmental impact : Persistence in soil/water due to hydrophobic substituents.
Data Table: Comparative Reaction Conditions
Research Gaps
The provided sources do not explicitly address 4-(1-decynyl)-benzoic acid , limiting direct experimental data. Further studies would require:
-
Synthesis optimization : Exploring routes to introduce decynyl groups.
-
Toxicity profiling : Dose-response studies to assess biological effects.
-
Environmental fate : Degradation pathways in soil/water systems.
Comparison with Similar Compounds
Comparison with Similar Benzoic Acid Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between benzoic acid, 4-(1-decynyl)-, and related compounds:
Key Observations:
- Substituent Effects on Polarity : The decynyl group’s long hydrophobic chain and triple bond reduce solubility in polar solvents compared to shorter or branched substituents (e.g., tert-butyl in ).
- Electron-Withdrawing vs. Electron-Donating Groups : The alkyne in 4-(1-decynyl)-benzoic acid may enhance acidity of the carboxylic group relative to electron-donating substituents like the indole-methyl group in .
Physicochemical Properties
- Melting Points : The tridecenyl derivative melts at 65–70°C, while tert-butyl derivatives likely have lower melting points due to reduced crystallinity. The decynyl compound’s melting point is expected to fall between these values.
- Stability : Alkynes (as in the target compound) are prone to oxidation, unlike saturated chains in or . Stabilization strategies, such as steric protection, may be required.
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